5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-20-14(9-10-18-20)13-4-2-12(3-5-13)8-11-19-24(21,22)16-7-6-15(17)23-16/h2-7,9-10,19H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFSXCGLXXGMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonamide Coupling via Sulfonyl Chloride Intermediates
The most widely reported method involves reacting 5-chlorothiophene-2-sulfonyl chloride with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine under basic conditions.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or pyridine
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Temperature: 0°C to room temperature (RT)
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Time: 4–12 hours
Procedure:
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Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.2 equiv) in anhydrous DCM.
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Add dropwise to a solution of 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1.0 equiv) and TEA (2.5 equiv) in DCM at 0°C.
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Stir at RT until completion (monitored by TLC).
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Quench with ice-cold water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.
Key Optimization:
Transition-Metal-Free Sulfonylation Using 2,4,6-Trichlorophenyl Chlorosulfate (TCPC)
A robust alternative avoids sulfonyl chloride isolation by generating the sulfonate intermediate in situ.
Reaction Scheme:
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Formation of TCP Sulfonate:
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React 5-chlorothiophen-2-ylzinc bromide with TCPC to form 2,4,6-trichlorophenyl 5-chlorothiophene-2-sulfonate.
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Aminolysis:
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Treat the TCP sulfonate with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine in THF at 60°C.
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Conditions:
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Step 1: THF, −10°C, 1 hour
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Step 2: THF, 60°C, 6 hours
Advantages:
Two-Phase Solvent System for Enhanced Efficiency
Aqueous-organic biphasic conditions improve yields by minimizing side reactions:
Components:
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Aqueous Phase: Sodium acetate (NaOAc) or sodium carbonate (Na2CO3) in water.
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Organic Phase: Ethyl acetate or dichloromethane.
Procedure:
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Combine 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv), 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1.0 equiv), and NaOAc (2.0 equiv) in H2O/EtOAc.
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Stir vigorously at 85°C for 3 hours.
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Separate layers, wash organic phase with brine, and crystallize product from ethanol.
Intermediate Synthesis and Characterization
Preparation of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine
Step 1: Suzuki-Miyaura Coupling
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React 4-bromophenylacetonitrile with 1-methyl-1H-pyrazol-5-ylboronic acid using Pd(PPh3)4 catalyst.
Step 2: Reduction of Nitrile
Key Data:
Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride
Method A: Direct chlorosulfonation of 2-chlorothiophene using ClSO3H.
Method B: Oxidation of 5-chlorothiophene-2-thiol with Cl2 gas in acetic acid.
Comparative Analysis of Methods
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
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δ 7.82 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H), 6.95 (d, J = 4.0 Hz, 1H, thiophene-H), 3.85 (s, 3H, N–CH3), 3.12 (t, J = 7.2 Hz, 2H, CH2NH), 2.75 (t, J = 7.2 Hz, 2H, CH2Ph).
HRMS (ESI-TOF):
Applications and Derivatives
While the target compound’s biological activity remains under investigation, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The chloro group can be reduced to a methyl group.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfoxide or sulfone.
Reduction: : 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide.
Substitution: : Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest activity against various biological targets. The presence of the pyrazole moiety has been linked to several pharmacological activities, including anti-inflammatory and analgesic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that compounds containing thiophene and pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, modifications in the thiophene structure can enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.
Case Study: Anticancer Properties
A study conducted on a series of thiophene-based compounds demonstrated that modifications similar to those found in 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide resulted in significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating potent activity, suggesting that this compound could serve as a lead structure for further development in anticancer therapies.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related sulfonamide compounds. The findings revealed that these compounds effectively reduced pro-inflammatory cytokine production in vitro, indicating potential applications in treating inflammatory diseases.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a biological response. Further research would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
BD01291476 (5-Chloro-2-Fluoro-4-(((1S,2R)-2-(1-Methyl-1H-Pyrazol-5-yl)Cyclohexyl)Oxy)-N-(Pyrimidin-4-yl)Benzenesulfonamide)
- Structural Similarities :
- Contains a 5-chloro-substituted benzenesulfonamide core.
- Features a 1-methyl-1H-pyrazol-5-yl group.
- Key Differences :
- Replaces the thiophene ring with a benzene ring bearing a 2-fluoro substituent.
- Introduces a cyclohexyloxy linker and a pyrimidin-4-yl amine group.
- Functional Implications: The fluorine atom may enhance metabolic stability compared to chlorine.
Glyburide (5-Chloro-N-[2-[4-(Cyclohexylcarbamoylsulfamoyl)Phenyl]Ethyl]-2-Methoxybenzamide)
- Structural Similarities :
- Shares a 5-chloro-substituted aromatic ring and sulfonamide group.
- Contains an ethyl-linked phenyl moiety.
- Key Differences :
- Replaces thiophene with a benzamide core and adds a methoxy group.
- Includes a cyclohexylcarbamoyl group, characteristic of sulfonylurea antidiabetics.
- Functional Implications :
N-{(1S)-2-(Dimethylamino)-2-Oxo-1-[3-(Trifluoromethyl)Phenyl]Ethyl}-4-(1-Methyl-1H-Pyrazol-5-yl)-4'-(Trifluoromethyl)[1,1'-Biphenyl]-2-Carboxamide
- Structural Similarities :
- Incorporates a 1-methyl-1H-pyrazol-5-yl group on a biphenyl system.
- Key Differences: Replaces sulfonamide with a carboxamide group. Features trifluoromethyl substituents and a dimethylamino moiety.
- Functional Implications :
5-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)Thiophene-2-Sulfonamide
- Structural Similarities :
- Shares the 5-chloro-thiophene-2-sulfonamide core.
- Uses an ethyl linker to connect to a heterocyclic group.
- Key Differences :
- Substitutes the pyrazole-phenyl group with a triazolone ring bearing cyclopropyl and phenyl substituents.
Comparative Data Table
Biological Activity
5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties based on diverse research findings.
Chemical Structure
The compound's structure features a thiophene ring, a sulfonamide group, and a pyrazole moiety, which are known to impart various biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrazole and thiophene rings have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4e | MCF-7 | 5.36 | Induces cell cycle arrest |
| Compound 4i | HepG2 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |
| 5-Chloro-Pyrazole Derivative | A549 | 26.00 | Autophagy induction |
Research Findings :
- A study demonstrated that certain pyrazole derivatives caused cell cycle arrest in the S and G2/M phases in MCF-7 and HepG2 cells, respectively, indicating their potential as anticancer agents .
- The mechanism involves the modulation of apoptotic pathways, notably increasing the Bax/Bcl-2 ratio and activating caspase pathways .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has also been investigated. In vitro evaluations have shown these compounds to possess significant antibacterial properties.
Table 2: Antimicrobial Activity
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 | - |
| Compound 10 | E. coli | 0.25 | - |
Research Findings :
- A series of thiazole/thiophene-bearing pyrazole derivatives exhibited strong antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against common pathogens .
- These compounds demonstrated not only bactericidal effects but also inhibited biofilm formation, which is crucial for treating chronic infections .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been assessed in various animal models. The evaluation involved testing against maximal electroshock-induced seizures and pentylenetetrazol-induced seizures.
Table 3: Anticonvulsant Activity
| Compound | Model Used | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| Pyrazole Derivative A | MES Model | 100 | Significant protection |
| Pyrazole Derivative B | scPTZ Model | 300 | Moderate protection |
Research Findings :
Q & A
Q. What are the recommended synthetic routes for preparing 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Chlorination : Introduce chlorine to the thiophene ring using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
Sulfonamide Formation : React the sulfonyl chloride intermediate with an amine (e.g., 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine) in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .
Key Considerations : Optimize reaction stoichiometry, inert atmosphere (N₂/Ar), and monitor intermediates via TLC .
Q. How can the compound’s purity and structural integrity be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (¹H NMR) and carbon skeletons (¹³C NMR). For example, the thiophene sulfonamide group shows characteristic deshielded protons at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, observing the [M+H]⁺ ion .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What solubility challenges are anticipated, and how can they be addressed?
Methodological Answer: The compound’s hydrophobicity (due to thiophene and aromatic groups) may limit aqueous solubility. Strategies include:
- Co-Solvent Systems : Use DMSO:water mixtures (e.g., 10:90 v/v) for in vitro assays .
- Solid Dispersion : Enhance bioavailability by forming amorphous dispersions with polymers like PVP-K30 .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.
- Structure Refinement : Apply SHELXL for small-molecule refinement, leveraging least-squares minimization to resolve disorder in the pyrazole ring .
- Validation : Check geometric parameters (e.g., bond angles, torsion) against Cambridge Structural Database (CSD) entries .
Q. How to analyze contradictory biological activity data across assays?
Methodological Answer:
- Assay Variability : Test the compound in parallel assays (e.g., cAMP inhibition vs. kinase activity) to isolate target-specific effects .
- Constitutive Receptor Activation : Use mutant receptors (e.g., S267K 5-HT6) to distinguish agonist/antagonist behavior, as demonstrated for sulfonamide derivatives .
- Statistical Modeling : Apply ANOVA to compare dose-response curves (e.g., IC₅₀ values) across cell lines .
Q. What strategies optimize reaction yields for scaled-up synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of pyrazole intermediates .
- Temperature Gradients : Optimize exothermic reactions (e.g., sulfonylation) using reflux conditions (60–80°C) with gradual heating .
- Workup Efficiency : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) for faster isolation .
Q. How to establish structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogen replacement, methyl groups) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity at targets like Jak2 or 5-HT6 receptors .
- Biological Testing : Screen analogs for IC₅₀ values in kinase inhibition or antifungal assays, correlating substituents with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
